

# Evaluating the immunomodulatory effects of Peptide-T in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025



# Peptide T: An Immunomodulatory Agent in Clinical Focus

A Comparative Guide for Researchers and Drug Development Professionals

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, and its more stable analog, D-ala-**peptide-T**-amide (DAPTA), have been the subject of clinical investigation for their potential immunomodulatory and neuroprotective effects, primarily in the context of HIV infection.[1][2] This guide provides a comparative analysis of Peptide T's performance in clinical studies, with a focus on its immunomodulatory effects, and contrasts it with the current standard of care, combination antiretroviral therapy (cART).

# Immunomodulatory Effects: A Shift in Cytokine Balance

In vitro studies have demonstrated that Peptide T can modulate the immune response by influencing cytokine production. Specifically, it has been shown to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and inhibit the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) in peripheral blood mononuclear cells (PBMCs). This suggests a potential mechanism for its observed anti-inflammatory properties.



on Human PBMCs

| Parameter            | Peptide T Effect | Concentration | p-value |
|----------------------|------------------|---------------|---------|
| IL-10 Production     | Induction        | 10-8 M        | < 0.05  |
| IFN-y Production     | Inhibition       | 10-9 M        | < 0.001 |
| Table 1: In Vitro    |                  |               |         |
| Immunomodulatory     |                  |               |         |
| Effects of Peptide T |                  |               |         |

### **Clinical Studies in HIV-Associated Conditions**

Peptide T and its analog DAPTA have been evaluated in clinical trials for HIV-associated neurocognitive disorders (HAND) and painful distal neuropathy. The primary rationale for these studies was Peptide T's ability to block the binding of the HIV envelope protein gp120 to its cellular receptors, including the CCR5 co-receptor, thereby potentially preventing viral entry into immune cells and mitigating downstream inflammatory and neurotoxic effects.[1][4]

# **HIV-Associated Neurocognitive Disorder (HAND)**

A key, multisite, placebo-controlled clinical trial funded by the National Institutes of Health (NIH) investigated the efficacy of intranasal DAPTA for HIV-associated cognitive impairment. While the study did not meet its primary endpoint of a statistically significant improvement in a global neuropsychological score for the overall study population, subgroup analyses suggested potential benefits.



| Outcome                                         | Overall Treatment<br>Group vs. Placebo | Subgroup:<br>Baseline CD4 > 200<br>cells/µL (adjusted) | Subgroup:<br>Baseline Global<br>Deficit Score ≥ 0.5 |
|-------------------------------------------------|----------------------------------------|--------------------------------------------------------|-----------------------------------------------------|
| Change in Global<br>Neuropsychological<br>Score | No significant difference              | p = 0.07                                               | p = 0.02                                            |
| Table 2: Key Efficacy                           |                                        |                                                        |                                                     |
| Outcomes of the NIH-                            |                                        |                                                        |                                                     |
| funded Trial of DAPTA                           |                                        |                                                        |                                                     |
| for HIV-Associated                              |                                        |                                                        |                                                     |
| Cognitive                                       |                                        |                                                        |                                                     |
| Impairment[1]                                   |                                        |                                                        |                                                     |

# **Painful Distal Neuropathy**

A separate double-blind, placebo-controlled trial evaluated intranasal Peptide T for the treatment of painful distal symmetrical polyneuropathy in patients with AIDS. This study found no significant difference in pain scores between the Peptide T and placebo groups. Furthermore, there were no significant changes in neuropsychological measures or CD4 lymphocyte counts.[5]

| Outcome                                                                                              | Peptide T Group<br>(change from<br>baseline) | Placebo Group<br>(change from<br>baseline) | p-value |
|------------------------------------------------------------------------------------------------------|----------------------------------------------|--------------------------------------------|---------|
| Modified Gracely Pain<br>Score                                                                       | -0.24                                        | -0.39                                      | 0.32    |
| Table 3: Primary Outcome of the Clinical Trial of Peptide T for Painful Distal Neuropathy in AIDS[5] |                                              |                                            |         |



# Comparison with Combination Antiretroviral Therapy (cART)

Combination antiretroviral therapy is the established standard of care for HIV infection and has dramatically reduced the incidence of severe HIV-associated dementia.[6][7] However, milder forms of neurocognitive impairment persist in a substantial proportion of patients on cART.[3][6] [8] Unlike Peptide T, which has a specific proposed mechanism of blocking viral entry and modulating the immune response, cART works by suppressing HIV replication through various mechanisms.

# **Effects on Neurocognitive Function**

Studies on cART have shown improvements in cognitive function, particularly in treatmentnaïve patients. However, the recovery is often incomplete, and some cognitive deficits may persist.

| Cognitive Domain              | Baseline vs. HIV-negative<br>Controls | Post-cART Improvement |
|-------------------------------|---------------------------------------|-----------------------|
| Attention                     | Worse (p = 0.016)                     | Improvement observed  |
| Executive Function            | Worse (p = 0.043)                     | Improvement observed  |
| Motor Function                | Worse (p = 0.043)                     | Improvement observed  |
| Table 4: Neurocognitive       |                                       |                       |
| Performance in Treatment-     |                                       |                       |
| Naïve HIV Patients Before and |                                       |                       |
| After cART Initiation         |                                       |                       |
| (Representative Data)[3]      |                                       |                       |

### **Effects on Immune Markers**

A primary goal of cART is immune reconstitution, measured by an increase in CD4+ T-cell counts. The degree of immune recovery can be influenced by baseline CD4 counts.



| Baseline CD4+ T-cell Count (cells/μL) | Median CD4+ T-cell Increase at 6 months (cells/μL) |  |
|---------------------------------------|----------------------------------------------------|--|
| <50                                   | 94                                                 |  |
| 50-199                                | 110                                                |  |
| 200-349                               | 123                                                |  |
| ≥350                                  | 110                                                |  |

Table 5: Median CD4+ T-cell Count Increase

After 6 Months of cART[9]

# Experimental Protocols NIH Trial of DAPTA for HIV-Associated Cognitive Impairment

- Study Design: Multisite, randomized, double-blind, placebo-controlled trial.
- Intervention: Intranasal D-ala-peptide-T-amide (DAPTA) at a dosage of 2 mg three times a
  day for 6 months.
- Primary Outcome Measure: A global neuropsychological score derived from 23 individual test scores. The specific battery included tests of attention, processing speed, memory, executive function, and motor skills.
- Inclusion Criteria: HIV-seropositive individuals with evidence of cognitive deficits on a screening test battery.
- Statistical Analysis: The primary efficacy endpoint was the change in the global neuropsychological score from baseline to 6 months. Analyses were also conducted on subgroups based on baseline CD4+ count and severity of cognitive impairment.[1]





Click to download full resolution via product page

#### **DAPTA Clinical Trial Workflow**

# In Vitro Cytokine Modulation Study

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were used.
- Treatment: Cells were treated with Peptide T at concentrations of 10-8 M for IL-10 induction and 10-9 M for IFN-y inhibition.
- Cytokine Measurement: Cytokine levels in the cell culture supernatants were likely measured using a standard enzyme-linked immunosorbent assay (ELISA).
- Statistical Analysis: Analysis of variance (ANOVA) was used to determine the statistical significance of the changes in cytokine production.[3]



Click to download full resolution via product page

In Vitro Cytokine Assay Workflow



# **Signaling Pathways**

Peptide T is believed to exert its effects by acting as a CCR5 antagonist. The CCR5 receptor is a chemokine receptor that is used by some strains of HIV to enter host cells. By blocking this receptor, Peptide T can inhibit viral entry. This interaction with a key chemokine receptor also provides a plausible mechanism for its immunomodulatory effects, as chemokine receptors are integral to immune cell trafficking and activation.



Click to download full resolution via product page

#### Peptide T Signaling Pathway

In summary, while Peptide T has demonstrated immunomodulatory activity in vitro and has shown some potential for neuroprotection in subgroup analyses of clinical trials, it has not demonstrated overall clinical efficacy in large, controlled studies for HIV-associated neurocognitive disorders or painful neuropathy. In contrast, cART remains the cornerstone of HIV management, providing robust immune reconstitution and a reduction in severe neurocognitive impairment, although milder forms of cognitive dysfunction persist as a clinical challenge. Future research into adjunctive therapies for HAND may still draw insights from the mechanisms of action of compounds like Peptide T.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Randomized double-blind placebo-controlled trial of peptide T for HIV-associated cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal Effects of Combination Antiretroviral Therapy on Cognition and Neuroimaging Biomarkers in Treatment-Naive People With HIV PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide T in the treatment of painful distal neuropathy associated with AIDS: results of a placebo-controlled trial. The Peptide T Neuropathy Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial and Adverse Effects of cART Affect Neurocognitive Function in HIV-1 Infection: Balancing Viral Suppression against Neuronal Stress and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence-Based Treatment for HIV-Associated Dementia and Cognitive Impairment: Why So Little? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropsychological impairment in acute HIV and the effect of immediate antiretroviral therapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Baseline CD4 Cell Counts on the Clinical Significance of Short-Term Immunologic Response to Antiretroviral Therapy in Individuals With Virologic Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the immunomodulatory effects of Peptide-T in clinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679561#evaluating-the-immunomodulatory-effects-of-peptide-t-in-clinical-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com